Cas no 71556-64-4 (Ethyl 1-benzhydrylazetidine-2-carboxylate)

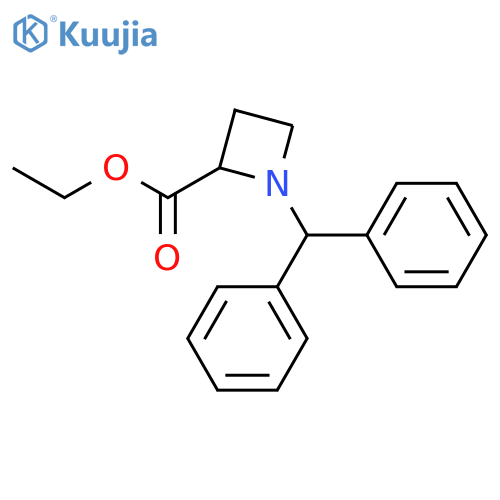

71556-64-4 structure

商品名:Ethyl 1-benzhydrylazetidine-2-carboxylate

Ethyl 1-benzhydrylazetidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-benzhydrylazetidine-2-carboxylate

- 2-Azetidinecarboxylic acid, 1-(diphenylmethyl)-, ethyl ester

- 1-benzhydrylazetidine-2-carboxylic acid ethyl ester

- B-1702

- ethyl 1-(diphenylmethyl)azetidine-2-carboxylate

- Ethyl 1-benzhydryl-2-azetidinecarboxylate

- ethyl 1-benzhydryl-2-azetidinyl carboxylate

- N-Benzhydryl-2-carbethoxyazetidine

- N-benzhydryl-2-carboethoxyazetidine

- 1-(Diphenylmethyl)-2-azetidinecarboxylic acid ethyl ester

- DTXSID70344529

- Ethyl 1-benzhydryl-2-azetidinecarboxylate #

- SB51780

- 1-Benzhydryl-azetidine-2-carboxylic acid, ethyl ester

- SCHEMBL5785042

- 71556-64-4

- ETHYL1-BENZHYDRYLAZETIDINE-2-CARBOXYLATE

- A837243

-

- インチ: InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3

- InChIKey: XUPWBUFVHLNUNE-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 295.15700

- どういたいしつりょう: 295.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.143

- ふってん: 380 ºC

- フラッシュポイント: 123 ºC

- PSA: 29.54000

- LogP: 3.35130

Ethyl 1-benzhydrylazetidine-2-carboxylate セキュリティ情報

Ethyl 1-benzhydrylazetidine-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 1-benzhydrylazetidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019143981-1g |

Ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 95% | 1g |

$619.12 | 2023-09-01 | |

| Chemenu | CM200183-1g |

ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 95% | 1g |

$659 | 2021-06-09 | |

| Chemenu | CM200183-1g |

ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 95% | 1g |

$695 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741294-1g |

Ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 98% | 1g |

¥4053.00 | 2024-05-02 | |

| Ambeed | A604284-1g |

Ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 95+% | 1g |

$579.0 | 2024-04-17 | |

| Crysdot LLC | CD11068096-1g |

Ethyl 1-benzhydrylazetidine-2-carboxylate |

71556-64-4 | 95+% | 1g |

$698 | 2024-07-18 |

Ethyl 1-benzhydrylazetidine-2-carboxylate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

71556-64-4 (Ethyl 1-benzhydrylazetidine-2-carboxylate) 関連製品

- 1137664-24-4(Ethyl 6-phenylpiperidine-2-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71556-64-4)Ethyl 1-benzhydrylazetidine-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):521.0